1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane
Overview
Description
1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane is a chemical compound with the molecular formula C12H14N2O4S4 It is known for its unique structure, which includes two thienylsulfonyl groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl groups.
Substitution: The thienylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as elevated temperatures or the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl groups can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl groups, resulting in a simpler diazepane derivative.
Scientific Research Applications
1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The thienylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(2-thienylsulfonyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-bis(2-thienylsulfonyl)butane: Similar structure but with a butane backbone instead of a diazepane ring.
Uniqueness
1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane is unique due to its diazepane ring, which provides different chemical properties and reactivity compared to similar compounds with different backbones. This uniqueness makes it valuable for specific applications where the diazepane ring’s properties are advantageous.
Properties
IUPAC Name |
1,4-bis(thiophen-2-ylsulfonyl)-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S4/c16-22(17,12-4-1-10-20-12)14-6-3-7-15(9-8-14)23(18,19)13-5-2-11-21-13/h1-2,4-5,10-11H,3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJDMNBVCKUTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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